molecular formula C₇H₈BrNS B1145519 4-Bromo-2-cyclobutylthiazole CAS No. 1142196-22-2

4-Bromo-2-cyclobutylthiazole

Cat. No.: B1145519
CAS No.: 1142196-22-2
M. Wt: 218.11
InChI Key:
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Description

4-Bromo-2-cyclobutylthiazole: is a heterocyclic compound with the molecular formula C7H8BrNS . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutylthiazole typically involves the bromination of 2-cyclobutylthiazole. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclobutylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 2-cyclobutylthiazole derivatives with various substituents at the 4-position.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

4-Bromo-2-cyclobutylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

    2,4-Dibromothiazole: A derivative used in the preparation of various 2,4-disubstituted thiazole derivatives.

    4-Chloro-2-cyclobutylthiazole: A similar compound with a chlorine atom instead of bromine.

    2-Cyclobutylthiazole: The parent compound without any halogen substitution.

Uniqueness: 4-Bromo-2-cyclobutylthiazole is unique due to the presence of both a bromine atom and a cyclobutyl group, which can influence its reactivity and biological activity. The bromine atom can act as a leaving group in substitution reactions, while the cyclobutyl group can provide steric hindrance and affect the compound’s overall conformation .

Properties

IUPAC Name

4-bromo-2-cyclobutyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-6-4-10-7(9-6)5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXACGZAEVISNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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